2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of the compound 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the process of gluconeogenesis, which is the generation of glucose from non-carbohydrate carbon substrates .
Mode of Action
This interaction could lead to changes in the rate of gluconeogenesis, potentially influencing glucose levels within the body .
Biochemical Pathways
The compound’s action primarily affects the gluconeogenesis pathway . By interacting with Fructose-1,6-bisphosphatase 1, the compound can influence the conversion of fructose 1,6-bisphosphate to fructose 6-phosphate . This step is a key control point in the gluconeogenesis pathway .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Fructose-1,6-bisphosphatase 1 and the subsequent impact on the gluconeogenesis pathway . Changes in this pathway could potentially alter glucose levels within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 2,5-dichlorobenzenesulfonamide to introduce nitro groups.
Reduction: Reduction of the nitro groups to amines.
Coupling Reaction: Coupling of the amine with 4-(6-methoxypyridazin-3-yl)phenyl derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chloro groups, it can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and conditions may involve solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide
- 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-25-17-9-8-15(20-21-17)11-2-5-13(6-3-11)22-26(23,24)16-10-12(18)4-7-14(16)19/h2-10,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEGZIAWBZIRKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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